Superior TNNI3K Inhibitory Potency of GSK854 Compared to Structural Analogs
GSK854 exhibits superior potency against TNNI3K compared to closely related inhibitors such as GSK329 and GSK114. This difference in IC50 values, determined under identical assay conditions, establishes GSK854 as the most potent compound in its class among the evaluated series [1].
| Evidence Dimension | TNNI3K Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | GSK329: 10 nM; GSK114: 25 nM; 6O: 410 nM |
| Quantified Difference | GSK854 is at least as potent as GSK329 and 2.5-fold more potent than GSK114, with a >40-fold difference compared to the less optimized analog 6O. |
| Conditions | Biochemical kinase inhibition assay using human full-length TNNI3K. |
Why This Matters
This difference in potency ensures that GSK854 achieves effective target engagement at lower concentrations, minimizing the risk of off-target effects and compound-related toxicity in cellular and in vivo studies.
- [1] Pham C, Muñoz-Martín N, Lodder EM. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment. International Journal of Molecular Sciences. 2021;22(12):6422. (Table 2). View Source
